molecular formula C29H22ClN3O3 B2909679 N-(4-(benzyloxy)phenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1112440-23-9

N-(4-(benzyloxy)phenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2909679
CAS RN: 1112440-23-9
M. Wt: 495.96
InChI Key: JCVJNMVGBWDTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzyloxy)phenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that can be prepared using various methods, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against a range of microbial strains. Studies have demonstrated that certain quinazolinone compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides synthesized from anthranilic acid showed promising results in antimicrobial activity tests, indicating their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi (Alagarsamy et al., 2015; Temiz‐Arpacı et al., 2005).

Analgesic and Anti-inflammatory Applications

Another significant area of research is the evaluation of quinazolinone derivatives for their analgesic and anti-inflammatory activities. Various studies have synthesized novel quinazolinyl acetamides and tested their efficacy in reducing pain and inflammation, showing that some compounds possess potent analgesic and anti-inflammatory properties comparable to standard drugs like diclofenac sodium. This highlights the potential of quinazolinone derivatives in the development of new analgesic and anti-inflammatory therapies (Alagarsamy et al., 2015; Rajveer et al., 2010).

Antitumor Activities

Research on quinazolinone derivatives has also extended to the evaluation of their antitumor activities. Some derivatives have been synthesized and tested against various cancer cell lines, showing promising antitumor effects. These studies indicate the potential of quinazolinone compounds in cancer therapy, with some derivatives exhibiting significant cytotoxic effects against cancer cells, suggesting their usefulness as anticancer agents (Al-Suwaidan et al., 2016; Ahmed et al., 2018).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O3/c30-22-11-16-26-25(17-22)28(21-9-5-2-6-10-21)32-29(35)33(26)18-27(34)31-23-12-14-24(15-13-23)36-19-20-7-3-1-4-8-20/h1-17H,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJNMVGBWDTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)phenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

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